molecular formula C14H13N3O2 B11824236 p-Nitroacetophenone phenylhydrazone

p-Nitroacetophenone phenylhydrazone

Cat. No.: B11824236
M. Wt: 255.27 g/mol
InChI Key: VXRMHXXWRBMDFK-UHFFFAOYSA-N
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Description

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is an organic compound with the molecular formula C14H13N3O2 It is a derivative of hydrazine and features a nitrophenyl group and a phenylhydrazine moiety

Preparation Methods

The synthesis of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between 4-nitroacetophenone and phenylhydrazine. The reaction is catalyzed by an acid, such as glacial acetic acid, and is carried out in an ethanol solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and phenyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the phenylhydrazine moiety can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine can be compared with other similar compounds, such as:

The uniqueness of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(4-nitrophenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRMHXXWRBMDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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